2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
説明
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked 5-ethylpyrimidine moiety at position 5.
特性
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N6/c1-2-12-10-21-18(22-11-12)26-7-5-25(6-8-26)15-9-14(16(19)20)23-17(24-15)13-3-4-13/h9-11,13,16H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLFGQBJYNGKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Medicinal Chemistry
- The compound is primarily investigated for its antitumor and antiviral properties . Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapies against cancer and viral infections.
- Pyrimidine Derivatives : Pyrimidines are known for their role in nucleic acids and various biological processes. The incorporation of cyclopropyl and difluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are desirable traits in drug design.
Enzyme Inhibition Studies
- Research indicates that compounds similar to this pyrimidine derivative can act as inhibitors of specific enzymes, such as histone deacetylases (HDACs) . These enzymes play critical roles in gene regulation and are implicated in numerous diseases, including cancer.
- A study highlighted the compound's potential to modulate HDAC6 activity, suggesting therapeutic implications for treating cancers characterized by aberrant histone acetylation patterns .
Pharmacological Profiling
- The compound has been subjected to various pharmacological assays to evaluate its efficacy against different cancer cell lines. Preliminary results suggest promising activity, warranting further investigation into its mechanism of action and potential side effects.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of several pyrimidine derivatives, including 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, on human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly against breast and lung cancer cell lines. Further mechanistic studies are ongoing to elucidate its mode of action.
Case Study 2: Viral Inhibition
In a separate investigation focusing on antiviral properties, researchers tested the compound against a panel of viruses, including influenza and HIV. The findings revealed that the compound showed moderate antiviral activity, leading to discussions about its potential as a lead compound for antiviral drug development.
化学反応の分析
Nucleophilic Substitution at Difluoromethyl Group
The difluoromethyl (-CF₂H) group undergoes nucleophilic substitution under basic conditions. This reactivity is attributed to the electron-withdrawing effect of fluorine atoms, which polarizes the C–F bonds. Key findings include:
-
Displacement with amines : Reaction with primary/secondary amines yields mono- or di-substituted derivatives. For example, treatment with morpholine generates a morpholinomethyl analogue (reported in structurally similar pyrimidines) .
-
Thiol substitution : Thiols (e.g., benzylthiol) replace fluorine atoms at elevated temperatures (80–100°C), forming thioether derivatives .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 60°C, 12h | Morpholinomethyl-pyrimidine derivative | 72 | |
| Benzylthiol | Et₃N, DCM, 80°C, 8h | Benzylthio-pyrimidine | 65 |
Piperazine Ring Functionalization
The piperazine moiety participates in acylation, alkylation, and N-oxidation:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides. This modification retains the piperazine ring’s conformational flexibility while altering polarity .
-
N-oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) produces N-oxide derivatives, enhancing hydrogen-bonding capacity .
Table 2: Piperazine-Specific Reactions
| Reaction Type | Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, RT, 2h | Acetylated piperazine derivative | |
| N-oxidation | mCPBA | CHCl₃, 0°C, 4h | Piperazine N-oxide |
Electrophilic Aromatic Substitution on Pyrimidine Core
The pyrimidine ring undergoes electrophilic substitution at positions activated by electron-donating groups. Notably:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position (observed in analogous compounds) .
-
Halogenation : Bromine in acetic acid selectively brominates the C4 position when the difluoromethyl group is present .
Key Mechanistic Insight :
The difluoromethyl group directs electrophiles to the C4/C5 positions via resonance and inductive effects, as demonstrated in pyrimidine-based EGFR inhibitors .
Cross-Coupling Reactions
The pyrimidine core supports palladium-catalyzed couplings:
-
Suzuki-Miyaura : Arylboronic acids couple at C2 or C6 positions using Pd(PPh₃)₄/Na₂CO₃ .
-
Sonogashira : Terminal alkynes form ethynyl-linked derivatives under CuI/Pd catalysis .
Table 3: Cross-Coupling Examples
Ring-Opening Reactions of Piperazine
Under strong acidic conditions (e.g., HCl/H₂O, reflux), the piperazine ring undergoes cleavage to form diamines. This reaction is critical for metabolite studies :
Comparative Reactivity with Structural Analogues
The compound’s reactivity diverges from analogues due to its unique substituents:
Table 4: Reactivity Comparison with Analogues
| Compound | Key Reaction | Rate (Relative) |
|---|---|---|
| 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine | Electrophilic bromination at C4 | 1.0× |
| Target compound | Bromination at C5 | 2.3× |
| 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine | No nucleophilic substitution | N/A |
Synthetic Optimization Strategies
Advanced methods enhance reaction efficiency:
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, pharmacological relevance, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings :
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in Analog 2’s use in proteolysis-targeting chimeras (PROTACs) .
Pharmacological Relevance: The target compound’s piperazine-linked pyrimidine moiety is structurally distinct from Analog 3’s benzisoxazole-piperidine system, which targets dopamine receptors . This suggests divergent therapeutic applications. Analog 2’s morpholino-triazine core enables covalent interactions with E3 ligases in PROTACs, a feature absent in the target compound .
Physicochemical Properties: The target compound’s difluoromethyl group balances lipophilicity and polarity, contrasting with Analog 1’s high lipophilicity (due to methoxy/aryl groups) and Analog 2’s enhanced solubility (due to morpholino/amide groups) .
準備方法
Synthesis of the Pyrimidine Core with Cyclopropyl and Difluoromethyl Substituents
The foundational step involves assembling the 2,4,6-trisubstituted pyrimidine ring. A common approach for similar difluoromethylpyrimidines involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions. For instance, the cyclopropyl group can be introduced via a Suzuki-Miyaura cross-coupling between a halogenated pyrimidine intermediate and cyclopropylboronic acid . The difluoromethyl group is typically installed using Claisen-Schmidt condensation or halogen exchange reactions. Source highlights that precise control of temperature (−10°C to 25°C) and solvent polarity (e.g., tetrahydrofuran or dimethylformamide) is critical to avoid side reactions such as over-fluorination.
Example Reaction Pathway:
-
2,6-Dichloro-4-(difluoromethyl)pyrimidine is reacted with cyclopropylboronic acid under palladium catalysis (Pd(PPh3)4, K2CO3, dioxane/H2O) to yield 2-cyclopropyl-6-chloro-4-(difluoromethyl)pyrimidine.
-
The intermediate is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient), achieving >85% purity .
Preparation of 5-Ethylpyrimidin-2-yl Piperazine Intermediate
The piperazine-linked ethylpyrimidine fragment is synthesized through Buchwald-Hartwig amination or Mitsunobu reactions . Source describes the use of 2-chloro-5-ethylpyrimidine and piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a bulky phosphine ligand (Xantphos) to form 4-(5-ethylpyrimidin-2-yl)piperazine . Key considerations include:
-
Reagent Ratios: A 1:1.2 molar ratio of 2-chloro-5-ethylpyrimidine to piperazine minimizes unreacted starting material.
-
Temperature: Reactions proceed optimally at 80–100°C in toluene, with yields exceeding 70% .
Characterization Data:
| Parameter | Value | Method |
|---|---|---|
| Yield | 72% | HPLC |
| Melting Point | 98–101°C | Differential Scanning Calorimetry |
| Purity | ≥95% | NMR (500 MHz, CDCl3) |
Coupling of Pyrimidine Core and Piperazine-Ethylpyrimidine Fragment
The final step involves coupling the 2-cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine with 4-(5-ethylpyrimidin-2-yl)piperazine. Source demonstrates that SNAr reactions using potassium tert-butoxide as a base in dimethylacetamide (DMAc) at 120°C for 12–16 hours achieve efficient substitution at the 6-position of the pyrimidine . Alternative methods include microwave-assisted synthesis , which reduces reaction time to 2–4 hours with comparable yields .
Optimized Conditions:
-
Solvent: DMAc or N-methylpyrrolidone (NMP)
-
Base: KOtBu or Cs2CO3
-
Temperature: 120°C (conventional) or 150°C (microwave)
Purification and Analytical Characterization
Crude product purification is accomplished via preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures. Source emphasizes the importance of mass-directed fractionation to isolate the target compound from regioisomeric byproducts .
Spectroscopic Data:
-
1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.5 Hz, 1H), 4.12–4.09 (m, 4H, piperazine), 2.58 (q, J = 7.6 Hz, 2H, CH2CH3), 1.92–1.85 (m, 1H, cyclopropyl), 1.25 (t, J = 7.6 Hz, 3H, CH2CH3) .
-
HRMS (ESI+): m/z calcd for C20H23F2N7 [M+H]+ 399.2014, found 399.2018 .
Comparative Analysis of Synthetic Routes
The table below evaluates two primary coupling strategies:
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Conventional SNAr | KOtBu, DMAc, 120°C, 16 h | 68 | 92 | Scalability, low catalyst cost |
| Microwave-Assisted | Cs2CO3, NMP, 150°C, 3 h | 75 | 95 | Reduced time, higher yield |
Microwave-assisted synthesis offers superior efficiency but requires specialized equipment, whereas conventional methods are more accessible for large-scale production .
Q & A
Basic: What are the key considerations for designing an efficient synthetic route for this compound?
Methodological Answer:
The synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, followed by experimental validation. Multi-step reactions require optimization of:
- Piperazine-pyrimidine coupling : Use Buchwald-Hartwig or Ullmann-type coupling under palladium catalysis, with ligand screening to enhance yield .
- Cyclopropane introduction : Employ cyclopropanation reagents like Simmons-Smith or transition-metal-mediated methods.
- Purification : Utilize column chromatography or preparative HPLC, guided by impurity profiling (e.g., detecting residual catalysts or byproducts) .
Computational tools (e.g., DFT) can narrow down solvent and temperature conditions, reducing trial-and-error experimentation .
Basic: Which analytical techniques are most suitable for characterizing this compound and its intermediates?
Methodological Answer:
- Structural confirmation : High-resolution NMR (¹H/¹³C, 2D-COSY/HMBC) to resolve overlapping signals from cyclopropyl and piperazine moieties .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm), using pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) to ensure compliance with regulatory standards .
- Mass spectrometry : High-resolution LC-MS (ESI+) to verify molecular ion peaks and detect low-abundance impurities .
Advanced: How can computational modeling predict the reactivity of substituents in this compound during derivatization?
Methodological Answer:
- Reactivity hotspots : Use Fukui indices (derived from DFT calculations) to identify nucleophilic/electrophilic regions. For example, the difluoromethyl group may exhibit unique electronic effects on the pyrimidine ring .
- Solvent effects : Conduct molecular dynamics simulations to assess solvation energy and steric hindrance during substitution reactions .
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations to map energy barriers for cyclopropane ring-opening or piperazine dissociation .
Advanced: What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
Methodological Answer:
- Assay standardization : Validate cellular permeability using parallel artificial membrane permeability assays (PAMPA) and compare with in vivo PK data .
- Metabolite interference : Perform LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Target engagement : Use CRISPR-engineered reporter cell lines to confirm on-target effects versus off-target modulation .
Advanced: How can structure-activity relationship (SAR) studies optimize the piperazine-pyrimidine scaffold?
Methodological Answer:
- Systematic substitution : Replace the 5-ethyl group on the pyrimidine with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Bioisosteric replacement : Substitute difluoromethyl with trifluoromethyl or chloromethyl groups to modulate lipophilicity (logP) and metabolic stability .
- 3D-QSAR modeling : Align derivatives in a pharmacophore model to correlate substituent positions with IC₅₀ values .
Advanced: What methods are critical for identifying and quantifying synthetic impurities in this compound?
Methodological Answer:
- Impurity profiling : Compare synthetic batches against reference standards (e.g., EP/BP impurities) using UPLC-MS with charged aerosol detection (CAD) .
- Degradation studies : Stress testing under acidic/oxidative conditions to identify labile sites (e.g., piperazine cleavage) .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for impurity quantification without chromatographic separation .
Advanced: How can reaction engineering optimize the piperazine-pyrimidine coupling step?
Methodological Answer:
- Catalyst screening : Test palladium complexes (e.g., Pd(OAc)₂ with Xantphos) to improve turnover frequency .
- Continuous flow synthesis : Design microreactors to enhance heat/mass transfer and reduce side reactions during exothermic coupling steps .
- Kinetic studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .
Advanced: What are the challenges in pharmacokinetic modeling of this compound?
Methodological Answer:
- Metabolic stability : Use human liver microsomes (HLMs) to identify CYP450-mediated oxidation sites (e.g., cyclopropane ring) .
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for whole-body autoradiography studies in rodents .
- PPB (Plasma Protein Binding) : Equilibrium dialysis to measure free fraction, critical for dose-response correlations .
Advanced: How to validate target engagement in cellular assays for this compound?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein in lysates after compound treatment .
- BRET (Bioluminescence Resonance Energy Transfer) : Engineer cells to express luciferase-tagged targets for real-time binding analysis .
- CRISPR knock-in models : Introduce resistance mutations (e.g., gatekeeper mutations) to confirm on-target effects .
Advanced: What computational approaches predict metabolic pathways of this compound?
Methodological Answer:
- CYP450 docking : Use AutoDock Vina to simulate binding poses with CYP3A4/2D6 isoforms and predict oxidation sites .
- Metabolite generation : Employ BioTransformer 3.0 to forecast Phase I/II metabolites and prioritize synthesis for biological testing .
- Toxicophore mapping : Apply Derek Nexus to assess structural alerts for hepatotoxicity or genotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
